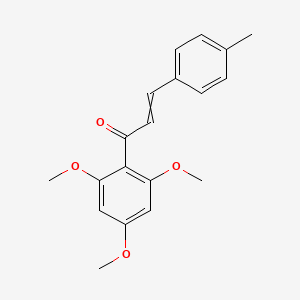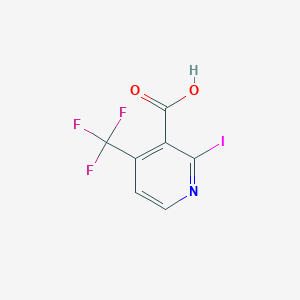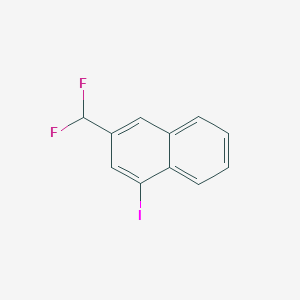![molecular formula C22H24N3Na2O7S+ B14785874 Disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14785874.png)
Disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ertapenem (disodium) is a carbapenem antibiotic used for the treatment of moderate to severe infections caused by susceptible bacteria. It is marketed under the brand name Invanz and is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria . Ertapenem is particularly used for treating intra-abdominal infections, community-acquired pneumonia, pelvic infections, and diabetic foot infections .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Ertapenem (disodium) involves several steps, including the synthesis of the core carbapenem structure and subsequent modifications to introduce the desired functional groups. One common method involves the use of sodium bicarbonate to stabilize the active substance during the lyophilization process . The crude product is dissolved in water using sodium bicarbonate, followed by purification using column chromatography and subsequent lyophilization .
Industrial Production Methods
Industrial production of Ertapenem (disodium) typically involves large-scale synthesis using similar methods as described above. The process includes the preparation of the active pharmaceutical ingredient (API) in a controlled environment to ensure purity and stability. The final product is formulated as a lyophilized powder using sodium bicarbonate and control of pH to stabilize the active substance .
化学反应分析
Types of Reactions
Ertapenem (disodium) undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. The hydrolysis of the beta-lactam ring is a common reaction that occurs during the metabolism of the compound .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Ertapenem (disodium) include sodium bicarbonate, water for injection, and various solvents for purification . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of Ertapenem (disodium) include its hydrolyzed derivatives and other metabolites that result from the breakdown of the beta-lactam ring .
科学研究应用
Ertapenem (disodium) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat various bacterial infections, including complicated intra-abdominal infections, complicated skin and skin structure infections, community-acquired pneumonia, and complicated urinary tract infections . It is also used in the prophylaxis of surgical site infections following elective colorectal surgery .
In chemistry, Ertapenem (disodium) is studied for its unique chemical structure and reactivity, particularly its beta-lactam ring, which is a key feature of many antibiotics . In biology, it is used to study the mechanisms of bacterial resistance and the development of new antibiotics .
作用机制
Ertapenem (disodium) exhibits a bactericidal mode of action by binding to and inhibiting bacterial penicillin-binding proteins (PBPs) . These proteins are essential for bacterial cell wall synthesis. By inhibiting PBPs, Ertapenem (disodium) interferes with the lengthening and strengthening of the peptidoglycan portion of the bacterial cell wall, leading to cell lysis and death . It has a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5 in Escherichia coli, with preferential binding to PBPs 2 and 3 .
相似化合物的比较
Ertapenem (disodium) is part of the carbapenem class of antibiotics, which also includes imipenem and meropenem . While all three compounds share a broad spectrum of antimicrobial activity, Ertapenem (disodium) is unique in its once-daily dosing regimen and its stability against beta-lactamase enzymes . it is less active against non-fermenters such as Pseudomonas species compared to imipenem and meropenem .
Similar Compounds
Imipenem: A carbapenem antibiotic co-administered with cilastatin to inhibit renal dehydropeptidase I.
Meropenem: A carbapenem antibiotic with a broad spectrum of activity and resistance to dehydropeptidase I hydrolysis.
Ertapenem (disodium) stands out due to its convenient dosing schedule and its effectiveness against a wide range of bacterial infections, making it a valuable option in the treatment of various infections.
属性
分子式 |
C22H24N3Na2O7S+ |
|---|---|
分子量 |
520.5 g/mol |
IUPAC 名称 |
disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/q;2*+1/p-1 |
InChI 键 |
KMVRATCHVMUJHM-UHFFFAOYSA-M |
规范 SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])C(C)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


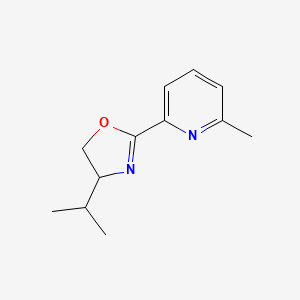
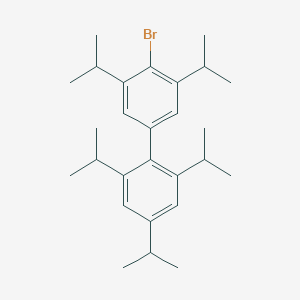
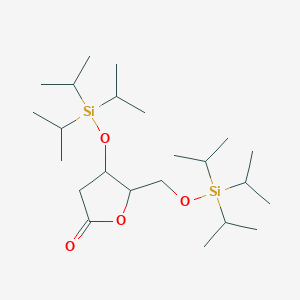
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785810.png)
![(1aS,7S,7bS)-1a,7,7b-trimethyl-4-methylidene-2,3,4a,5,6,7a-hexahydro-1H-cyclopropa[h]azulen-7-ol](/img/structure/B14785811.png)
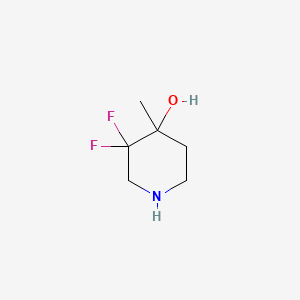
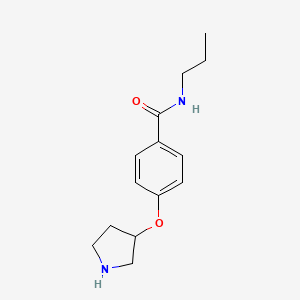

![[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B14785833.png)
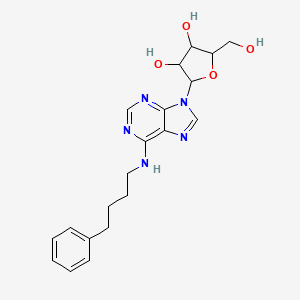
![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B14785843.png)
